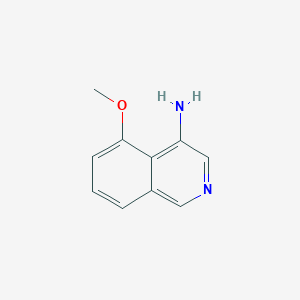
5-Methoxyisoquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxyisoquinolin-4-amine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be adapted to synthesize isoquinoline derivatives . Another method involves the use of transition-metal-free synthesis, where arynes react with oxazoles through a tandem Diels-Alder reaction, followed by dehydrogenation and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or gold may be employed to facilitate the cyclization and functionalization processes .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxyisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-Methoxyisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxyisoquinolin-4-amine involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This inhibition leads to changes in gene expression and can have therapeutic effects in cancer treatment . The compound’s effects on other molecular pathways are still under investigation.
Comparación Con Compuestos Similares
5-Methoxyquinoline: Another methoxy-substituted quinoline derivative with similar structural features.
8-Methoxyisoquinolin-5-amine: A closely related compound with a different substitution pattern.
Uniqueness: 5-Methoxyisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EZH2 sets it apart from other isoquinoline derivatives, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-methoxyisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,11H2,1H3 |
Clave InChI |
IYPOOUBSOITYHR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=CN=CC(=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


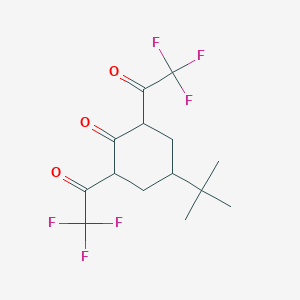
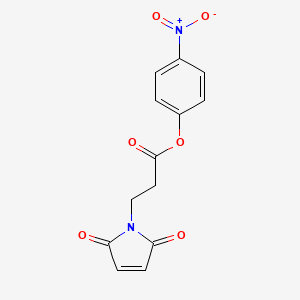
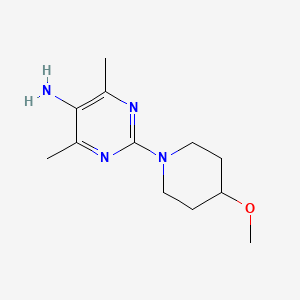
![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
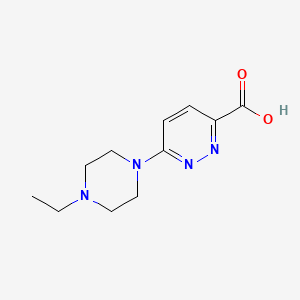
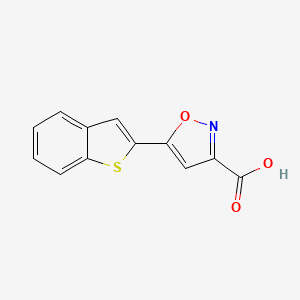
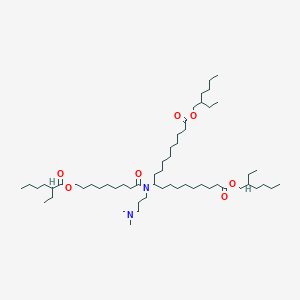
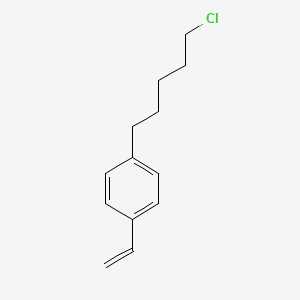
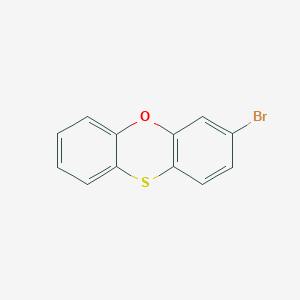
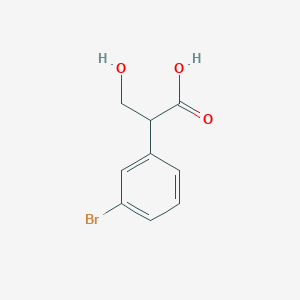
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)
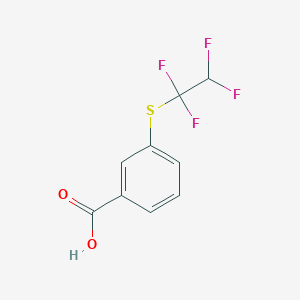
![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]benzoyl]amino]-](/img/structure/B13353689.png)
